N-ethyl-6-methoxynaphthalene-2-sulfonamide
Description
N-ethyl-6-methoxynaphthalene-2-sulfonamide is an organic compound with the molecular formula C13H15NO3S It is a derivative of naphthalene, characterized by the presence of an ethyl group, a methoxy group, and a sulfonamide group attached to the naphthalene ring
Properties
IUPAC Name |
N-ethyl-6-methoxynaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-3-14-18(15,16)13-7-5-10-8-12(17-2)6-4-11(10)9-13/h4-9,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRAKQREUFRBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methoxynaphthalene-2-sulfonamide typically involves the sulfonation of 6-methoxynaphthalene followed by the introduction of the ethyl group. One common method includes:
Sulfonation: 6-methoxynaphthalene is reacted with sulfuric acid to introduce the sulfonic acid group at the 2-position.
Amidation: The sulfonic acid derivative is then converted to the sulfonamide by reacting with ethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-methoxynaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of 6-methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.
Reduction: Formation of N-ethyl-6-methoxynaphthylamine.
Substitution: Formation of various N-alkyl or N-aryl derivatives.
Scientific Research Applications
N-ethyl-6-methoxynaphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active naphthalene derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-6-methoxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The methoxy and ethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethynyl-6-methoxynaphthalene
- 9-Ethynylphenanthrene
- 2-ethynyl-naphthalene
- 5-Ethynyl-1-methyl-1H-imidazole
Uniqueness
N-ethyl-6-methoxynaphthalene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to other naphthalene derivatives, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
